cis-Dichlorobis(triethylphosphine)platinum(II)

Descripción general

Descripción

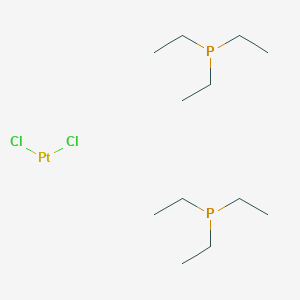

cis-Dichlorobis(triethylphosphine)platinum(II): is a coordination complex with the chemical formula [(C2H5)3P]2PtCl2. It is a platinum-based compound where the platinum center is coordinated by two chloride ions and two triethylphosphine ligands. This compound is known for its applications in catalysis and material science .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: cis-Dichlorobis(triethylphosphine)platinum(II) can be synthesized by reacting platinum(II) chloride with triethylphosphine in an appropriate solvent. The reaction typically proceeds under mild conditions, often at room temperature, and the product is isolated by filtration and recrystallization .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory preparation route, scaled up to meet industrial demands. The process involves careful control of reaction conditions to ensure high purity and yield of the product .

Análisis De Reacciones Químicas

Types of Reactions:

Substitution Reactions: cis-Dichlorobis(triethylphosphine)platinum(II) undergoes substitution reactions where the chloride ligands can be replaced by other ligands such as thiocyanate (SCN-) or other phosphines.

Oxidation and Reduction: The compound can participate in redox reactions, although specific examples are less common in the literature.

Common Reagents and Conditions:

Major Products:

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Chemical Formula: PtCl₂[P(C₂H₅)₃]₂

Molecular Weight: 502.304 g/mol

CAS Number: 15692-07-6

Melting Point: 139-142 °C

The compound features a square planar geometry typical of platinum(II) complexes, with two chlorine atoms and two triethylphosphine ligands coordinated to the platinum center. This structure influences its reactivity and interaction with biological systems.

Catalytic Applications

cis-Dichlorobis(triethylphosphine)platinum(II) serves as an effective catalyst in various organic reactions, particularly in:

- Hydroformylation: The compound catalyzes the addition of carbon monoxide and hydrogen to alkenes to form aldehydes. Its unique phosphine ligands enhance the selectivity and efficiency of this process.

- Cross-Coupling Reactions: It is utilized in palladium-catalyzed cross-coupling reactions, facilitating the formation of carbon-carbon bonds essential for synthesizing complex organic molecules.

Table 1: Catalytic Reactions Involving cis-Dichlorobis(triethylphosphine)platinum(II)

| Reaction Type | Substrate Type | Product Type | Reference |

|---|---|---|---|

| Hydroformylation | Alkenes | Aldehydes | |

| Cross-Coupling | Aryl Halides | Biaryl Compounds | |

| Olefin Polymerization | Olefins | Polymers |

Medicinal Chemistry

In medicinal chemistry, cis-Dichlorobis(triethylphosphine)platinum(II) has been investigated for its potential as an anticancer agent. Its mechanism involves:

- DNA Binding: The compound can form adducts with DNA, leading to disruptions in replication and transcription processes in cancer cells.

- Synergistic Effects: When used in combination with other chemotherapeutic agents, it has shown enhanced efficacy against certain cancer types.

Case Study: Anticancer Activity

A study demonstrated that cis-Dichlorobis(triethylphosphine)platinum(II) exhibited significant cytotoxicity against various cancer cell lines, including ovarian and lung cancer cells. The compound's ability to induce apoptosis was linked to its interaction with cellular DNA, which was characterized using spectroscopic methods.

Materials Science

In materials science, cis-Dichlorobis(triethylphosphine)platinum(II) is explored for its role in:

- Nanomaterial Synthesis: It serves as a precursor for synthesizing platinum nanoparticles, which have applications in catalysis and electronics.

- Conductive Polymers: The compound can be incorporated into polymer matrices to enhance electrical conductivity, making it useful for developing advanced electronic materials.

Table 2: Applications in Materials Science

| Application Type | Material Type | Functionality | Reference |

|---|---|---|---|

| Nanoparticle Synthesis | Platinum Nanoparticles | Catalytic Activity | |

| Conductive Polymers | Polymer Composites | Electrical Conductivity |

Environmental Chemistry

The environmental applications of cis-Dichlorobis(triethylphosphine)platinum(II) include its use in:

- Pollutant Degradation: As a catalyst, it aids in the degradation of organic pollutants through oxidation processes.

- Water Treatment: Its catalytic properties are being explored for removing heavy metals from wastewater.

Mecanismo De Acción

The mechanism of action of cis-Dichlorobis(triethylphosphine)platinum(II) in catalytic processes involves the coordination of the platinum center with substrates, facilitating various chemical transformations. The triethylphosphine ligands stabilize the platinum center, allowing it to participate in multiple catalytic cycles .

Comparación Con Compuestos Similares

cis-Dichlorobis(triphenylphosphine)platinum(II): Similar in structure but with triphenylphosphine ligands instead of triethylphosphine.

trans-Dichlorobis(triethylphosphine)platinum(II): The trans isomer of the compound, differing in the spatial arrangement of the ligands.

cis-Dichlorobis(dimethyl sulfoxide)platinum(II): Contains dimethyl sulfoxide ligands instead of triethylphosphine.

Uniqueness: cis-Dichlorobis(triethylphosphine)platinum(II) is unique due to its specific ligand environment, which imparts distinct reactivity and stability compared to its analogs. The triethylphosphine ligands provide a balance between steric bulk and electronic properties, making it a versatile catalyst in various chemical reactions .

Actividad Biológica

cis-Dichlorobis(triethylphosphine)platinum(II) (commonly referred to as cis-[PtCl₂(P(C₂H₅)₃)₂]) is a platinum-based coordination complex that has garnered significant attention in the field of medicinal chemistry, particularly for its potential anticancer properties. This compound is structurally similar to cisplatin, a well-known chemotherapeutic agent, and exhibits noteworthy biological activity through its interaction with cellular components, particularly DNA.

Chemical Structure and Properties

The chemical formula for cis-Dichlorobis(triethylphosphine)platinum(II) is . The compound features a platinum(II) center coordinated to two chloride ions and two triethylphosphine ligands in a cis configuration. The geometrical arrangement plays a crucial role in its reactivity and biological interactions.

The mechanism of action of cis-Dichlorobis(triethylphosphine)platinum(II) primarily involves the formation of platinum-DNA adducts, which disrupt normal DNA function. This interaction leads to various cellular responses, including apoptosis (programmed cell death). The following key mechanisms have been identified:

- DNA Binding : The compound forms covalent bonds with DNA, leading to structural changes that inhibit replication and transcription.

- Topoisomerase Inhibition : It has been shown to inhibit topoisomerase II, an enzyme critical for DNA unwinding during replication, thereby stabilizing the cleavable complex and enhancing cytotoxicity against cancer cells .

- Mitochondrial Dysfunction : The compound induces mitochondrial membrane depolarization, which is associated with the initiation of apoptosis .

Biological Activity and Cytotoxicity

Numerous studies have evaluated the biological activity of cis-Dichlorobis(triethylphosphine)platinum(II), particularly its cytotoxic effects on various cancer cell lines. The following table summarizes key findings from recent research:

Case Studies

- Ovarian Cancer Resistance : A study demonstrated that cis-Dichlorobis(triethylphosphine)platinum(II) exhibited significant cytotoxicity against A2780cis cells, which are resistant to conventional therapies. The compound's ability to inhibit topoisomerase II was linked to its effectiveness in overcoming drug resistance .

- Mechanistic Studies : Research indicated that the interaction between the platinum complex and DNA resulted in the stabilization of the topoisomerase II cleavable complex, leading to enhanced cytotoxicity in ovarian carcinoma cells .

- Comparative Analysis : When compared to other platinum complexes, cis-Dichlorobis(triethylphosphine)platinum(II) showed superior activity against specific cancer cell lines due to its unique binding properties and mechanisms .

Propiedades

IUPAC Name |

dichloroplatinum;triethylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H15P.2ClH.Pt/c2*1-4-7(5-2)6-3;;;/h2*4-6H2,1-3H3;2*1H;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPWLTKRUFHHDLP-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCP(CC)CC.CCP(CC)CC.Cl[Pt]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H30Cl2P2Pt | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

502.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15692-07-6, 13965-02-1 | |

| Record name | cis-Dichlorobis(triethylphosphine)platinum(II) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | trans-Dichlorobis(triethylphosphine)platinum(II) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.